molecular formula C12H16N4OS B12368459 Egfr-IN-109

Egfr-IN-109

Cat. No.: B12368459
M. Wt: 264.35 g/mol
InChI Key: BTDORBMZFOWMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Egfr-IN-109 is a potent inhibitor of the epidermal growth factor receptor (EGFR). This compound has shown significant efficacy in inhibiting both the wild-type and the T790M mutant forms of EGFR, which are often implicated in various cancers, particularly non-small cell lung cancer . The inhibition of EGFR is crucial as it plays a pivotal role in the regulation of cell growth, proliferation, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Egfr-IN-109 follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and safety. The process may also include purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Egfr-IN-109 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Egfr-IN-109 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Egfr-IN-109 is unique in its ability to inhibit both the wild-type and T790M mutant forms of EGFR with high potency. Similar compounds include:

This compound stands out due to its balanced efficacy against both wild-type and mutant forms of EGFR, making it a valuable compound in cancer research and therapy .

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

2-(hydrazinylmethyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17)

InChI Key

BTDORBMZFOWMQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.